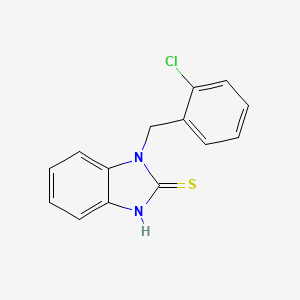
1-(2-chlorobenzyl)-1H-benzimidazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzyl)-1H-benzimidazole-2-thiol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . The presence of the 2-chlorobenzyl group and the thiol group in this compound potentially enhances its biological activity and chemical reactivity.
Preparation Methods
The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-chlorobenzyl)-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzimidazole derivative without the thiol group.
Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols
Scientific Research Applications
1-(2-chlorobenzyl)-1H-benzimidazole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives.
Medicine: Its potential anticancer properties are being explored in preclinical studies.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-1H-benzimidazole-2-thiol involves its interaction with various molecular targets. The benzimidazole core can bind to metal ions, which is crucial for its biological activity . The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The 2-chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
1-(2-chlorobenzyl)-1H-benzimidazole-2-thiol can be compared with other benzimidazole derivatives, such as:
1-(2-chlorobenzyl)-2-methylthio-1H-benzimidazole: This compound has a similar structure but with a methylthio group instead of a thiol group.
1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-ylmethoxyquinoline: This compound combines the benzimidazole and quinoline pharmacophores, potentially enhancing its biological activity. The uniqueness of this compound lies in its combination of the benzimidazole core, the 2-chlorobenzyl group, and the thiol group, which together contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1H-benzimidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S/c15-11-6-2-1-5-10(11)9-17-13-8-4-3-7-12(13)16-14(17)18/h1-8H,9H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJNKGHDJXIBHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3NC2=S)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


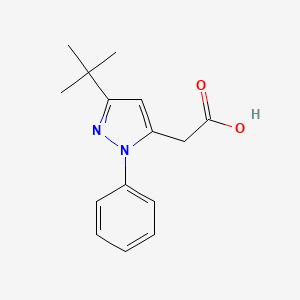
![2-(2,4-difluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2384665.png)
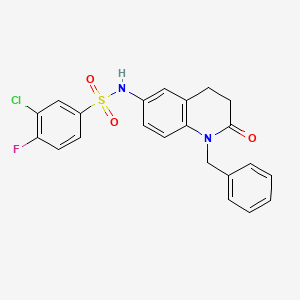
![(2S,3As,6aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2384668.png)
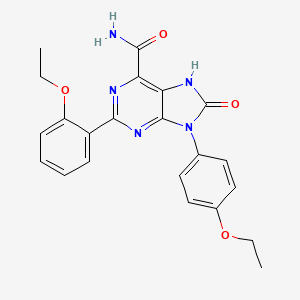

![1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B2384673.png)

![3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2384676.png)
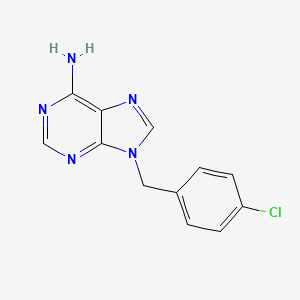
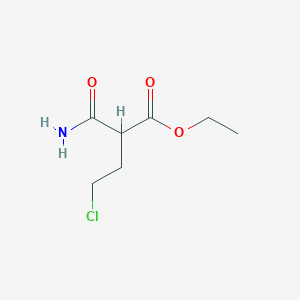
![2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2384683.png)
